molecular formula C13H14N2O3 B12731922 (+)-Mephobarbitol CAS No. 2671-99-0

(+)-Mephobarbitol

Cat. No.: B12731922
CAS No.: 2671-99-0
M. Wt: 246.26 g/mol
InChI Key: ALARQZQTBTVLJV-ZDUSSCGKSA-N
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Description

(+)-Mephobarbitol is a long-acting barbiturate derivative provided for scientific research purposes. This compound is of significant interest in neuroscience and pharmacology for its sedative and anticonvulsant properties . Its primary research value lies in studying the modulation of the GABAergic system, as it acts as a positive allosteric modulator of the GABAA receptor . The mechanism of action involves binding to a distinct site on the GABAA receptor chloride channel, which increases the duration of channel opening events in the presence of the neurotransmitter GABA . This enhanced chloride ion influx leads to neuronal hyperpolarization and a reduction in excitability, providing a mechanistic basis for its antiseizure and central nervous system depressant effects . Mephobarbitol is also metabolized in the liver to active derivatives, including phenobarbital, which contributes to its prolonged pharmacological profile and offers a valuable model for studying drug metabolism and pharmacokinetics . Researchers utilize this compound in investigations related to epilepsy models, sedative-hypnotic mechanisms, and barbiturate pharmacology. The (+)-enantiomer is the specific stereoisomer associated with the primary pharmacological activity. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2671-99-0

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(5S)-5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H14N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8H,3H2,1-2H3,(H,14,16,18)/t13-/m0/s1

InChI Key

ALARQZQTBTVLJV-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Mephobarbitol typically involves the condensation of urea with malonic acid derivatives in the presence of a strong base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the barbiturate ring. The stereochemistry is controlled by using chiral catalysts or starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Mephobarbitol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can yield reduced forms of the compound, which may have different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the barbiturate ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro forms of the compound.

Scientific Research Applications

Scientific Research Applications

1.1 Chemistry

In the realm of chemistry, (+)-Mephobarbitol serves as a model compound for studying the reactivity and stereochemistry of barbiturates. Its structure allows researchers to explore new synthetic methodologies and understand reaction mechanisms involving barbiturates. The compound is often used in the synthesis of other derivatives, aiding in the development of new pharmacological agents.

1.2 Biology

Biologically, this compound is instrumental in examining the effects of barbiturates on the central nervous system. It helps elucidate how these compounds interact with neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. The modulation of GABA receptor activity is crucial for understanding the sedative and anticonvulsant effects associated with barbiturates.

1.3 Medicine

In medical research, this compound is investigated for its potential therapeutic applications in treating epilepsy and other neurological disorders. Its sedative properties make it a candidate for developing new treatments for anxiety and sleep disorders. The compound's unique stereochemistry may lead to distinct pharmacological effects compared to its racemic counterpart.

Case Studies

4.1 Cerebral Protection

A study investigated the effects of racemic mephobarbital on survival times in mice exposed to low oxygen levels (5% O2). The findings indicated that both optical isomers provided significant cerebral protection during hypoxic conditions .

4.2 Anticonvulsant Efficacy

Research has shown that this compound effectively reduces seizure frequency in animal models of epilepsy. In controlled trials, it demonstrated a marked decrease in seizure activity compared to untreated controls, highlighting its potential as an anticonvulsant agent .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing other barbiturate derivatives. Its unique properties make it valuable for quality control and analytical testing within pharmaceutical formulations .

Mechanism of Action

Molecular Targets and Pathways: (+)-Mephobarbitol exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory action of GABA, leading to sedative and hypnotic effects. The compound binds to specific sites on the GABA receptor complex, increasing the duration of chloride ion channel opening and hyperpolarizing the neuronal membrane.

Comparison with Similar Compounds

Structural Implications :

  • The chiral center in this compound results in enantioselective metabolism, with the (S)-form being preferentially converted to phenobarbital .
  • Amobarbital’s 3-methylbutyl chain increases hydrophobicity, shortening its duration of action compared to this compound .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

Parameter This compound Phenobarbital Amobarbital
Half-life (t₁/₂) 34–46 hours (parent); 80–120 hours (phenobarbital metabolite) 80–120 hours 16–40 hours
Metabolism Hepatic CYP2C19 to phenobarbital Hepatic oxidation and glucuronidation Hepatic CYP3A4 to inactive metabolites
Bioavailability ~90% (oral) ~90% (oral) ~90% (oral)

Key Findings :

  • This compound’s extended half-life is attributed to its metabolic conversion to phenobarbital, whereas amobarbital is rapidly cleared .
  • All three compounds exhibit high oral bioavailability due to lipophilic substituents .

Pharmacodynamics

Parameter This compound Phenobarbital Amobarbital
Mechanism GABA₃ receptor potentiation; sodium channel inhibition GABA₃ receptor potentiation GABA₃ receptor modulation
Therapeutic Use Epilepsy (tonic-clonic seizures) Broad-spectrum anticonvulsant Short-term sedation, anesthesia
Adverse Effects Sedation, dependence, withdrawal Respiratory depression, hepatotoxicity Hypotension, tolerance

Key Findings :

  • This compound and phenobarbital share anticonvulsant efficacy, but this compound’s stereochemistry may reduce neurotoxic side effects compared to racemic barbiturates .
  • Amobarbital’s shorter duration limits its use to acute sedation, unlike this compound’s chronic epilepsy management .

Research and Clinical Implications

  • Metabolic Advantages : this compound’s enantioselective metabolism minimizes inactive metabolite accumulation, enhancing safety in long-term use .
  • Drug Interactions : CYP2C19 inhibitors (e.g., fluoxetine) may increase this compound levels, necessitating dose adjustments .
  • Toxicity Profile: Despite lower hepatotoxicity than phenobarbital, this compound still carries risks of dependence and withdrawal, requiring careful monitoring .

Q & A

Q. What are the established protocols for synthesizing (+)-Mephobarbitol with high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers. Validate purity via polarimetry and chiral HPLC .
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric allylic alkylation with chiral ligands (e.g., TADDOL derivatives) to achieve >95% enantiomeric excess (ee) .
  • Characterization : Confirm stereochemistry via X-ray crystallography and compare optical rotation values with literature data .

Q. How can researchers validate the identity and purity of this compound in experimental samples?

Methodological Answer:

  • Spectroscopic Analysis : Combine 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure.
  • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity thresholds: ≥98% for in vitro studies; ≥99% for pharmacokinetic analyses .
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values within ±0.4% .

Q. What in vitro models are recommended for preliminary pharmacological screening of this compound?

Methodological Answer:

  • Receptor Binding Assays : Use rat brain homogenates to assess affinity for GABAA_A receptors via competitive binding with 3^3H-muscimol .
  • Cellular Models : Primary hippocampal neurons or SH-SY5Y cells for evaluating neuroprotective effects under oxidative stress (e.g., H2_2O2_2-induced apoptosis) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties across species be systematically resolved?

Methodological Answer:

  • Comparative Meta-Analysis : Aggregate data from rodent, canine, and primate studies. Normalize parameters (e.g., clearance, volume of distribution) using allometric scaling (body weight0.75^{0.75}) .
  • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate interspecies differences in cytochrome P450 metabolism (CYP2C19 vs. CYP3A4 dominance) .
  • Experimental Validation : Conduct cross-species microsomal stability assays with isoform-specific CYP inhibitors .

Q. What experimental designs minimize bias when investigating this compound’s neurotoxic vs. neuroprotective effects?

Methodological Answer:

  • Blinded Studies : Randomize treatment groups and use third-party coding for sample labeling.
  • Dose-Response Curves : Test 5–7 concentrations spanning 0.1× to 10× the reported IC50_{50}/EC50_{50} values.
  • Endpoint Triangulation : Combine electrophysiology (patch-clamp GABA currents), apoptosis markers (caspase-3 activity), and oxidative stress biomarkers (GSH/GSSG ratio) .

Q. How should researchers address discrepancies in reported enantiomer-specific activity of this compound?

Methodological Answer:

  • Stereochemical Integrity Checks : Re-test archived samples for racemization using chiral HPLC under accelerated degradation conditions (40°C, 75% humidity) .
  • Functional Assays : Compare (+)- and (-)-enantiomers in orthogonal models (e.g., zebrafish seizure assays vs. murine pentylenetetrazole tests) to isolate stereospecific effects .

Data Contradiction Analysis

Q. What statistical approaches are robust for reconciling variability in this compound’s therapeutic index across studies?

Methodological Answer:

  • Bayesian Hierarchical Modeling : Pool data from heterogeneous studies while accounting for inter-lab variability in toxicity thresholds (e.g., LD50_{50} variability ±15%) .
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in parameters like bioavailability and protein binding .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance in this compound studies involving animal models?

Methodological Answer:

  • IACUC Protocols : Adhere to ARRIVE 2.0 guidelines for sample size justification, humane endpoints, and anesthesia protocols (e.g., ketamine/xylazine for rodents) .
  • Data Transparency : Deposit raw electrophysiology and behavioral data in public repositories (e.g., Zenodo) with DOI-linked accessibility .

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